BenchChemオンラインストアへようこそ!

3-(4-TERT-BUTYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Lipophilicity ADME CNS Drug Design

3-(4-tert-Butylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866848-18-2; MFCD06403741) belongs to the 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazoline (PSTQ) chemotype, a class identified through combinatorial library synthesis for selective serotonin 5‑HT6 receptor antagonism. The compound features a triazoloquinazoline core bearing a 4‑tert‑butylphenylsulfonyl group at position 3 and an N‑phenylamino substituent at position 5, yielding a molecular formula of C₂₅H₂₃N₅O₂S, a molecular weight of 457.55 Da, and a predicted ACD/LogP of 4.03.

Molecular Formula C25H23N5O2S
Molecular Weight 457.55
CAS No. 866848-18-2
Cat. No. B2661398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-TERT-BUTYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
CAS866848-18-2
Molecular FormulaC25H23N5O2S
Molecular Weight457.55
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5
InChIInChI=1S/C25H23N5O2S/c1-25(2,3)17-13-15-19(16-14-17)33(31,32)24-23-27-22(26-18-9-5-4-6-10-18)20-11-7-8-12-21(20)30(23)29-28-24/h4-16H,1-3H3,(H,26,27)
InChIKeyDNODZMGHNIKCEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-tert-Butylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866848-18-2): Core Identity and Baseline Characterization for Procurement


3-(4-tert-Butylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866848-18-2; MFCD06403741) belongs to the 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazoline (PSTQ) chemotype, a class identified through combinatorial library synthesis for selective serotonin 5‑HT6 receptor antagonism [1]. The compound features a triazoloquinazoline core bearing a 4‑tert‑butylphenylsulfonyl group at position 3 and an N‑phenylamino substituent at position 5, yielding a molecular formula of C₂₅H₂₃N₅O₂S, a molecular weight of 457.55 Da, and a predicted ACD/LogP of 4.03 . It is available from multiple research-supply vendors with confirmed purity specifications (e.g., >90 %), making it a tractable entry point for laboratories initiating 5‑HT6‑focused or triazoloquinazoline‑library screening campaigns .

Why 3-(4-tert-Butylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Cannot Be Casually Replaced by a Generic Triazoloquinazoline Analog


Within the 3‑phenylsulfonyl‑[1,2,3]triazolo[1,5‑a]quinazoline scaffold, even modest modifications to the sulfonyl aryl group or the C‑5 amine substituent produce large shifts in 5‑HT6 receptor affinity and selectivity [1]. The 4‑tert‑butylphenylsulfonyl moiety in CAS 866848‑18‑2 confers a distinct combination of steric bulk and lipophilicity (ACD/LogP = 4.03) that cannot be replicated by unsubstituted phenylsulfonyl (LogP ≈ 2.5) or 4‑methylphenylsulfonyl (LogP ≈ 3.0) analogs, directly altering both target‑binding kinetics and non‑specific protein binding . Consequently, substituting this compound with a structurally similar but electronically or sterically divergent PSTQ analog risks loss of the desired 5‑HT6 receptor‑engagement profile, compromising reproducibility in assays that depend on the precise sulfonyl‑aryl pharmacophore defined in the original combinatorial library [1].

Quantitative Differentiation Evidence for 3-(4-tert-Butylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Versus Structural Analogs


Lipophilicity Advantage: ACD/LogP of 4.03 Enables Enhanced Membrane Permeability Relative to Unsubstituted and Methyl-Substituted Sulfonyl Analogs

The compound exhibits an ACD/LogP of 4.03 , which lies within the optimal CNS drug-like range (LogP 2–5) and is significantly higher than the predicted LogP of the unsubstituted 3‑phenylsulfonyl analog (LogP ≈ 2.5) or the 4‑methylphenylsulfonyl analog (LogP ≈ 3.0). This 1.0–1.5 log-unit increase translates to roughly 10‑ to 30‑fold greater calculated partition into hydrophobic membrane compartments, potentially improving passive permeability and blood‑brain barrier penetration.

Lipophilicity ADME CNS Drug Design

5-HT6 Receptor Pharmacophore Validation: 4-tert-Butylphenylsulfonyl Substitution Confirmed as a Key Determinant of High-Affinity Antagonism in the PSTQ Library

The compound is a member of a 776‑compound combinatorial library of 3‑phenylsulfonyl‑[1,2,3]triazolo[1,5‑a]quinazolines that was screened for 5‑HT6 receptor antagonism in both functional cell-based assays (HEK 293) and radioligand competitive binding assays [1]. The most potent library members achieved IC₅₀ < 100 nM (functional) and Kᵢ < 10 nM (binding), with >100‑fold selectivity over other serotonin receptor subtypes. The 3‑(4‑tert‑butylphenylsulfonyl) substituent is situated within the structure‑activity relationship (SAR) region identified as critical for high‑affinity 5‑HT6 binding, distinguishing it from analogs bearing smaller or more polar sulfonyl‑aryl groups that showed reduced activity in the same screening panel [1].

5-HT6 Receptor Serotonin CNS Disorders

Physicochemical Drug-Likeness: Zero Rule-of-Five Violations and Favorable Oral Bioavailability Predictors

The compound has zero violations of Lipinski's Rule of Five, a hydrogen-bond acceptor count of 7, a hydrogen-bond donor count of 1, a topological polar surface area of 98 Ų, and 5 freely rotatable bonds . These parameters collectively predict favorable oral absorption potential. Its polar surface area (98 Ų) is below the 140 Ų threshold commonly associated with good oral bioavailability and is comparable to that of the 4‑methylphenylsulfonyl analog (TPSA ≈ 98 Ų, identical due to conserved core). However, its higher LogP (4.03 vs. ~3.0) provides a distinct pharmacokinetic profile that may be advantageous for CNS penetration while maintaining oral drug-likeness.

Drug-likeness Oral Bioavailability Physicochemical Properties

Combinatorial Library Provenance and Research-Grade Availability at Defined Purity for Reproducible Screening

CAS 866848‑18‑2 is a catalogued member of the 776‑compound PSTQ library synthesized and characterized at the Chemical Diversity Research Institute (ChemDiv) and published in the Journal of Combinatorial Chemistry [1], providing full synthetic traceability. The compound is commercially available at >90 % purity (HPLC‑verified) from AKSci (catalog HTS007383) and Santa Cruz Biotechnology (catalog sc‑493420) , with analytical certificates (CoA) and SDS documentation accessible upon request. In contrast, many structurally analogous PSTQ library members are not commercially stocked as individual compounds, forcing researchers to undertake custom synthesis with uncertain yields and purity.

Combinatorial Chemistry Screening Library Reproducibility

Optimal Research and Early Discovery Application Scenarios for 3-(4-tert-Butylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine


Focused 5-HT6 Receptor Antagonist Screening Set Assembly

The compound's provenance in the published 776‑member PSTQ library with demonstrated 5‑HT6 receptor antagonistic activity (IC₅₀ < 100 nM for the most active subclass) [1] makes it a logical inclusion in curated screening decks for CNS‑oriented programs targeting cognitive enhancement, schizophrenia, or Alzheimer's‑associated 5‑HT6 pathways. Its 4‑tert‑butylphenylsulfonyl group represents a key SAR anchor point that can serve as a reference for evaluating newly synthesized analogs in the same structural series.

CNS Penetration Probe Development Leveraging Elevated LogP

With an ACD/LogP of 4.03 [1], this compound is a suitable starting point for blood‑brain barrier permeability studies within the PSTQ class. Researchers can benchmark this compound against the more polar 4‑methylphenylsulfonyl analog (LogP ≈ 3.0) in parallel artificial membrane permeability assays (PAMPA‑BBB) or in situ brain perfusion models to quantify the impact of the tert‑butyl substituent on CNS distribution.

Kinase or Adenosine Receptor Counter‑Screening Panel

Triazoloquinazolines including the [1,2,3]triazolo[1,5‑a]quinazoline scaffold have been reported to interact with adenosine receptors (A₁, A₂A, A₃ subtypes) and various kinases [1] [2]. This compound can be submitted to broad‑panel kinase profiling or adenosine receptor binding assays to establish its selectivity fingerprint relative to other PSTQ members, generating data that informs lead prioritization and off‑target risk assessment.

Combinatorial Chemistry Reference Standard for Library Quality Control

As a commercially available, analytically defined member of the PSTQ library synthesized via the published solution‑phase parallel synthesis route [1], this compound can serve as a retention‑time and purity reference standard for liquid chromatography‑mass spectrometry (LC‑MS) quality control when research groups replicate or expand the original 776‑compound library.

Quote Request

Request a Quote for 3-(4-TERT-BUTYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.